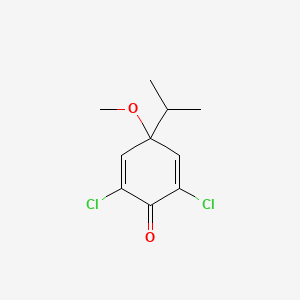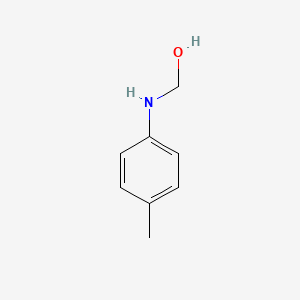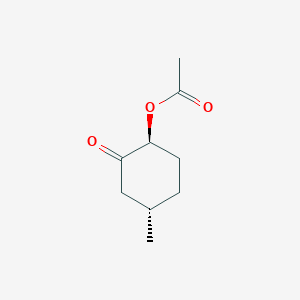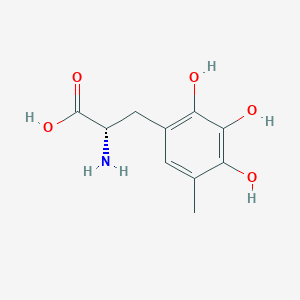
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is an organophosphorus compound with the molecular formula C6H14BrO4P. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is a versatile reagent used in various chemical reactions due to its unique structure, which includes a bromine atom, a hydroxyl group, and a phosphonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with 1,2-epoxypropane in the presence of a brominating agent such as hydrogen bromide. The reaction typically proceeds under mild conditions, with the bromine atom being introduced at the secondary carbon of the propane moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction Reactions: The compound can be reduced to form diethyl (2-hydroxypropan-2-yl)phosphonate using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Substitution: Formation of diethyl (1-azido-2-hydroxypropan-2-yl)phosphonate or diethyl (1-thio-2-hydroxypropan-2-yl)phosphonate.
Oxidation: Formation of diethyl (1-bromo-2-oxopropan-2-yl)phosphonate.
Reduction: Formation of diethyl (2-hydroxypropan-2-yl)phosphonate.
Applications De Recherche Scientifique
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological phosphorylation processes.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and hydroxyl group provide reactive sites for substitution and oxidation reactions, respectively. The phosphonate ester moiety can participate in the formation of stable carbon-phosphorus bonds, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (1-chloro-2-hydroxypropan-2-yl)phosphonate
- Diethyl (1-bromo-2-oxopropan-2-yl)phosphonate
Uniqueness
Diethyl (1-bromo-2-hydroxypropan-2-yl)phosphonate is unique due to the presence of both a bromine atom and a hydroxyl group on the same carbon atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Propriétés
Numéro CAS |
61631-18-3 |
|---|---|
Formule moléculaire |
C7H16BrO4P |
Poids moléculaire |
275.08 g/mol |
Nom IUPAC |
1-bromo-2-diethoxyphosphorylpropan-2-ol |
InChI |
InChI=1S/C7H16BrO4P/c1-4-11-13(10,12-5-2)7(3,9)6-8/h9H,4-6H2,1-3H3 |
Clé InChI |
ZNQQTMOYINTAKI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C(C)(CBr)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)

![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)





![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)

![2-{3-[4-(4-Chlorophenoxy)phenyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14591897.png)
